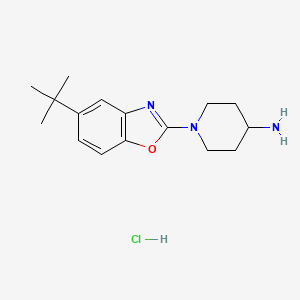
N-(2-methoxyethyl)pyridin-4-amine
Overview
Description
N-(2-methoxyethyl)pyridin-4-amine: is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an ethoxy group attached to the nitrogen atom of the pyridine ring
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: One common method for synthesizing this compound involves the Chichibabin pyridine synthesis. This method typically starts with the reaction of 4-aminopyridine with 2-chloroethanol in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: Another approach is through nucleophilic substitution reactions, where 4-chloropyridine reacts with 2-methoxyethanol under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Piperidine derivatives: Formed through reduction.
Substituted pyridines: Resulting from electrophilic substitution.
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)pyridin-4-amine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Industry: It is utilized in the production of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)pyridin-4-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are still under investigation, but it is believed to interact with specific enzymes or receptors.
Comparison with Similar Compounds
N-(2-methoxyethyl)pyridin-3-amine: Similar structure but with the amine group at the 3-position of the pyridine ring.
N-(2-methoxyethyl)pyridin-2-amine: Another positional isomer with the amine group at the 2-position.
N-(2-hydroxyethyl)pyridin-4-amine: Similar to the target compound but with a hydroxy group instead of a methoxy group.
Uniqueness: N-(2-methoxyethyl)pyridin-4-amine is unique due to its specific position of the ethoxy group and its potential applications in various fields. Its chemical properties, such as solubility and reactivity, differ from those of its positional isomers and hydroxyl analogs.
This comprehensive overview highlights the importance of this compound in scientific research and industry. Its versatile applications and unique chemical properties make it a valuable compound for further study and development.
Properties
IUPAC Name |
N-(2-methoxyethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-7-6-10-8-2-4-9-5-3-8/h2-5H,6-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHOLWYSEDQVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)
![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)



![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)
![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)

amine](/img/structure/B1438524.png)
![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)


![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid](/img/structure/B1438531.png)
![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)
